Amino-PEG12-Säure

Übersicht

Beschreibung

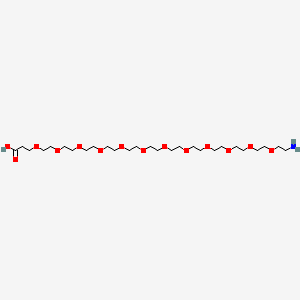

Amino-PEG12-Acid is an aqueous soluble PEG reagent . The NH2 group is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

Amino-PEG12-Acid is a PEG derivative containing an amino group with a terminal carboxylic acid . The single molecular weight dPEG spacer arms between the terminal amine and the terminal carboxylic acid are of exact length (46.5 Å), allowing for precise spatial control .Molecular Structure Analysis

The molecular formula of Amino-PEG12-Acid is C27H55NO14 . The InChI code is 1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) .Chemical Reactions Analysis

Amino-PEG12-Acid is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Amino-PEG12-Acid has a molecular weight of 617.73 . It is a solid at room temperature . It is soluble in water, DMSO, and DMF . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Protein-Pegylierung

Amino-PEG12-Säure wird im Prozess der Pegylierung verwendet, bei dem Polyethylenglykol (PEG) kovalent an Proteine gebunden wird . Dieser Prozess erhöht die Wasserlöslichkeit von Proteinen, reduziert ihre Immunogenität und verbessert ihre Stabilität und zirkulierende Halbwertszeit .

Arzneimittelverabreichung

This compound, die nicht toxisch und nicht immunogen ist, kann in Arzneimittelverabreichungssystemen verwendet werden . Die hydrophile Natur von PEG macht es zu einem geeigneten Kandidaten zur Verbesserung der Löslichkeit und Bioverfügbarkeit von Arzneimitteln .

Oberflächenmodifikation

Die Flexibilität von PEG ermöglicht seine Verwendung für die Oberflächenbehandlung oder Biokonjugation, ohne sterische Hinderung zu verursachen . Dadurch ist this compound nützlich für die Modifizierung von Oberflächen für verschiedene Anwendungen, einschließlich medizinischer Geräte und Biosensoren .

Vernetzung

This compound kann als Vernetzer verwendet werden, der die kovalente Konjugation von Amin- und Sulfhydryl-haltigen Molekülen ermöglicht . Dies ist besonders nützlich im Bereich der Proteomik .

Biokonjugation

Die terminale Carbonsäure von this compound kann mit primären Amingruppen reagieren, um eine stabile Amidbindung zu bilden . Diese Eigenschaft wird in der Biokonjugation genutzt, bei der sie verwendet wird, um Biomoleküle an verschiedene Oberflächen oder an andere Biomoleküle zu koppeln .

Forschungsreagenz

This compound ist ein wichtiges Reagenz in der Forschung. Seine NH2-Gruppe ist reaktiv mit aktivierten NHS-Estern und Carbonylen (Keton, Aldehyd), was es zu einem vielseitigen Werkzeug in verschiedenen Forschungsanwendungen macht .

Protein- und Oberflächenmodifikation

This compound wird bei der Modifikation von Proteinen und Oberflächen verwendet. Der Prozess, bekannt als Pegylierung, beinhaltet die kovalente Anbindung von PEG-haltigen Derivaten an Proteine oder Oberflächen .

Biomedizinische Anwendungen

Aufgrund seiner Biokompatibilität und seiner ungiftigen Natur wird this compound in verschiedenen biomedizinischen Anwendungen eingesetzt. Dazu gehören die Entwicklung von Hydrogelen, Gewebezüchtungsskaffolds und Nanopartikeln für die Arzneimittelverabreichung .

Wirkmechanismus

Target of Action

Amino-PEG12-Acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG12-Acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

Amino-PEG12-Acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by Amino-PEG12-Acid depend on the specific target protein of the PROTAC in which it is incorporated. By leading to the degradation of the target protein, the PROTAC can disrupt or modulate the biochemical pathways in which the target protein is involved .

Pharmacokinetics

Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .

Result of Action

The molecular and cellular effects of Amino-PEG12-Acid’s action are the degradation of the target protein and the consequent disruption or modulation of the biochemical pathways in which the target protein is involved .

Action Environment

Amino-PEG12-Acid is an aqueous soluble PEG reagent . Its action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the solution . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Amino-PEG12-Acid plays a significant role in biochemical reactions due to its unique structure. The compound consists of a polyethylene glycol chain with an amino group at one end and a carboxylic acid group at the other. This structure allows Amino-PEG12-Acid to interact with various enzymes, proteins, and other biomolecules. For instance, the amino group can react with activated NHS esters, carbonyls (ketones, aldehydes), and primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . These interactions make Amino-PEG12-Acid a valuable reagent for cross-linking and conjugation reactions in biochemical research.

Cellular Effects

Amino-PEG12-Acid influences various cellular processes and functions. Due to its hydrophilic and non-immunogenic properties, it can be added to media and attached to surfaces without interfering with cellular functions . The compound enhances the solubility of proteins and other biomolecules, reducing aggregation and increasing their stability. Additionally, Amino-PEG12-Acid can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of cells and facilitating the delivery of therapeutic agents.

Molecular Mechanism

The molecular mechanism of Amino-PEG12-Acid involves its ability to form stable amide bonds with biomolecules. The amino group of Amino-PEG12-Acid reacts with carboxylic acids, activated NHS esters, and carbonyls to create covalent linkages . This reaction is facilitated by activators such as EDC or HATU, which promote the formation of amide bonds. These covalent linkages enable Amino-PEG12-Acid to modify proteins, enzymes, and other biomolecules, thereby influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino-PEG12-Acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that Amino-PEG12-Acid maintains its activity and functionality over extended periods, providing consistent results in biochemical experiments.

Dosage Effects in Animal Models

The effects of Amino-PEG12-Acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic or adverse effects. At higher doses, Amino-PEG12-Acid may cause toxicity and adverse reactions, depending on the specific animal model and experimental conditions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.

Metabolic Pathways

Amino-PEG12-Acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in amino acid metabolism . For example, Amino-PEG12-Acid can interact with enzymes such as transaminases and dehydrogenases, affecting their catalytic activity and altering the metabolic pathways they regulate.

Transport and Distribution

The transport and distribution of Amino-PEG12-Acid within cells and tissues are influenced by its hydrophilic nature and molecular structure. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Amino-PEG12-Acid can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of Amino-PEG12-Acid within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

Amino-PEG12-Acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Amino-PEG12-Acid may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization allows Amino-PEG12-Acid to exert its effects on specific cellular processes and functions.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRBQLQDLAFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

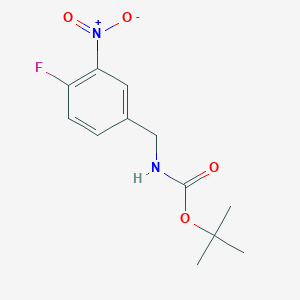

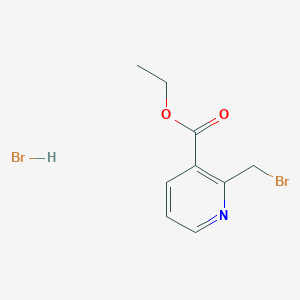

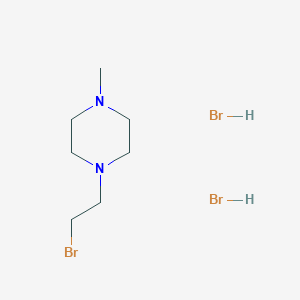

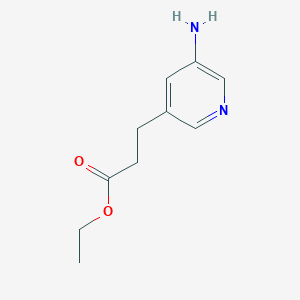

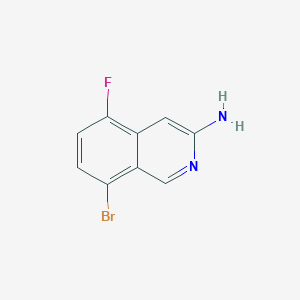

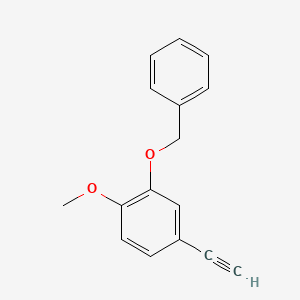

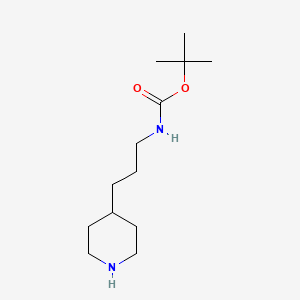

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)